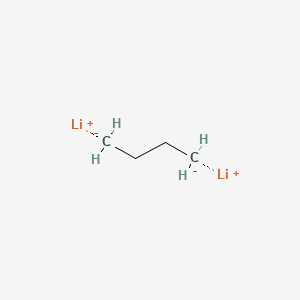
1,4-Dilithiobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dilithiobutane is a compound that consists of two lithium atoms and a butane molecule. This compound is part of the organometallic chemistry field, where lithium atoms are bonded to organic molecules. The unique properties of dilithium;butane make it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dilithiobutane can be synthesized through various methods. One common approach involves the reaction of butadiene with lithium metal in the presence of a suitable solvent. The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product . Another method involves the use of lithium alkyls, such as sec-butyllithium, which react with butadiene to form the dilithium;butane compound .
Industrial Production Methods
Industrial production of dilithium;butane often involves large-scale reactions using lithium metal and butadiene. The process requires precise control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dilithiobutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium oxide and butane derivatives.
Reduction: Reduction reactions can convert dilithium;butane into different lithium-containing compounds.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms in butane with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium;butane include oxygen, hydrogen, and various halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving dilithium;butane depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield lithium oxide and butane derivatives, while substitution reactions can produce a wide range of functionalized butane compounds .
Aplicaciones Científicas De Investigación
1,4-Dilithiobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Research into the biological effects of lithium compounds often involves dilithium;butane as a model compound.
Medicine: Lithium compounds, including dilithium;butane, are studied for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of dilithium;butane involves its interaction with various molecular targets. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dilithium;butane include other organolithium reagents, such as:
1,4-Dilithio-1,3-butadiene: This compound has a similar structure but different reactivity patterns.
Lithium alkyls: Compounds like sec-butyllithium and tert-butyllithium share some chemical properties with dilithium;butane
Uniqueness
1,4-Dilithiobutane is unique due to its specific structure, which allows for unique reactivity and applications. The presence of two lithium atoms bonded to a butane molecule provides distinct chemical properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C4H8Li2 |
|---|---|
Peso molecular |
70.0 g/mol |
Nombre IUPAC |
dilithium;butane |
InChI |
InChI=1S/C4H8.2Li/c1-3-4-2;;/h1-4H2;;/q-2;2*+1 |
Clave InChI |
RXGDGBFPBCUIMS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[CH2-]CC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















